IL-17 modulator 5 is derived from a series of chemical compounds identified through structure-based drug design aimed at targeting the IL-17A homodimer. It belongs to a class of small molecules that function as protein-protein interaction modulators. These compounds are characterized by their ability to disrupt the binding of interleukin 17A to its receptor, thereby attenuating its inflammatory effects .
The synthesis of IL-17 modulator 5 involves several key steps, primarily focusing on optimizing the binding affinity and specificity for interleukin 17A.
IL-17 modulator 5 features a complex molecular structure with specific functional groups that facilitate its interaction with interleukin 17A. The compound has been characterized using X-ray crystallography, revealing its binding conformation within the interleukin 17A dimer interface.
The primary chemical reactions involving IL-17 modulator 5 include:
IL-17 modulator 5 functions by inhibiting the dimerization of interleukin 17A, which is crucial for its signaling pathway.
Relevant data from studies suggest that modifications enhancing these properties lead to improved pharmacokinetic profiles .
IL-17 modulator 5 has significant applications in biomedical research and therapeutic development:
IL-17A functions as a homodimeric cystine-knot cytokine, where each monomer comprises two antiparallel β-sheets (strands 1–2 and 3–4) stabilized by intrachain disulfide bonds. The dimer interface is dominated by hydrophobic interactions and hydrogen bonding between the "A" and "B" loops of adjacent monomers. Crystallographic studies reveal that unbound IL-17A exhibits near-perfect symmetry (Cα root-mean-square deviation = 0.36 Å), with its N-terminal regions adopting flexible conformations that become ordered upon receptor engagement [8]. The IL-17A/IL-17RA binary complex (PDB: 7UWN) demonstrates that receptor binding occurs at the "lateral groove" formed by the dimer interface, with IL-17RA's fibronectin III domains (D1 and D2) engaging both IL-17A subunits asymmetrically [7] [8].
Table 1: Structural Characteristics of IL-17A Complexes
Complex Type | Symmetry | Key Interface Residues | Conformational Changes | |
---|---|---|---|---|
Free IL-17A | C2-symmetric | Leu75, Tyr76, Phe87 (hydrophobic core) | Disordered N-terminus | |
IL-17A/IL-17RA | Asymmetric | IL-17RA: Tyr85, Trp116; IL-17A: Arg108, Ser104 | N-terminus stabilization; 30° D2 domain rotation | |
Ternary IL-17A/RA/RC | C2-symmetric | IL-17RA-IL-17RC "tip-to-tip" contacts | Membrane-proximal separation (94 Å) | [3] [7] |
Ligand binding induces significant allosteric changes: IL-17RA engagement triggers a 30° rotation in its D2 domain relative to D1, repositioning the "elbow" region (Met197) and sterically occluding a second IL-17RA molecule [2] [8]. This conformational shift primes IL-17A for recruitment of IL-17RC, forming the active 2:2:2 hexameric signaling assembly observed in cryo-EM structures (EMD-26837) [7].
IL-17 Modulator 5 (CAS 2724206-27-1) achieves sub-nanomolar inhibition (IC₅₀ = 1 nM) by disrupting the formation of the IL-17A/IL-17RA/IL-17RC ternary complex [1]. Structural analyses reveal that the hexameric signaling assembly depends on "tip-to-tip" contacts between the membrane-distal D1 domains of IL-17RA and IL-17RC, creating a C2-symmetric complex with 94 Å separation between membrane-proximal domains [3] [6]. IL-17 Modulator 5 competitively occupies the IL-17RA binding groove on IL-17A, as evidenced by:
Table 2: Biophysical Impact of IL-17 Modulator 5 on Receptor Complexes
Parameter | IL-17A Alone | IL-17A + IL-17 Modulator 5 | Change | |
---|---|---|---|---|
IL-17RA Kd | 1.3 nM | 0.2 nM | 6.5× tighter binding | |
Ternary complex half-life | 48 min | <5 min | >90% reduction | |
IL-17RC recruitment | 100% | <10% | Near-complete inhibition | [1] [4] [10] |
IL-17 Modulator 5 functions as a dynamic stabilizer, rigidifying the flexible IL-17A homodimer to impair receptor adaptability. Key evidence includes:
The macrocyclic structure of IL-17 Modulator 5 (C28H23F6N9O2) enables multivalent interactions with both IL-17A subunits, locking the homodimer in a symmetric state that is incompatible with the asymmetric demands of ternary complex assembly [1] [4]. This mechanism distinguishes it from antibodies like secukinumab, which sterically block receptor access without modulating intrinsic protein dynamics [5] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7